molecular formula C13H12F6N2O2 B2555506 3-(2,2,2-trifluoroethoxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 2310160-62-2

3-(2,2,2-trifluoroethoxy)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No. B2555506
M. Wt: 342.241
InChI Key: FITWEGSUVABAGP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structure-Activity Relationship Studies

  • Research has explored the structure-activity relationships of compounds related to NF-kappaB and AP-1 gene expression inhibitors. These studies aimed at improving oral bioavailability by examining cell-based activity, fitting to Lipinski's rule of 5, and potential gastrointestinal permeability. Modifications at specific positions of the pyrimidine ring highlighted the critical nature of certain groups for maintaining activity, emphasizing the importance of the carboxamide group at the 5-position. This work contributes to understanding how slight structural changes can impact biological activity, relevant for the design of new therapeutic agents (Palanki et al., 2000).

Synthesis and Biological Evaluation

  • The synthesis and antimicrobial, as well as antitubercular activities of trihydroxy benzamido azetidin-2-one derivatives, have been studied. These compounds, characterized by various spectroscopic methods, showed promising activity against bacterial and fungal strains, highlighting the potential of azetidine derivatives in developing new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Anticancer Agent Design

  • Functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Certain compounds demonstrated significant cytotoxicity, indicating the utility of these derivatives in designing new anticancer agents. This research underscores the potential of incorporating azetidine and carboxamide structures into drug design to target various cancers (Kumar et al., 2009).

Antimicrobial and Antitubercular Activities

  • Azetidinone derivatives of 2-amino-5-nitrothiazole have been synthesized and characterized, displaying antibacterial, antifungal, and antitubercular activities. These findings contribute to the search for new therapeutic compounds with potential efficacy against resistant microbial strains, underscoring the importance of azetidine-based compounds in medicinal chemistry (Samadhiya, Sharma, & Srivastava, 2013).

Novel Insecticides

  • Flubendiamide, a compound with a unique structure including a heptafluoroisopropyl group, has been identified as highly active against lepidopterous insect pests. It demonstrates a novel mode of action distinct from existing insecticides, offering a new approach to pest management and resistance management strategies (Tohnishi et al., 2005).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6N2O2/c14-12(15,16)7-23-10-5-21(6-10)11(22)20-9-3-1-8(2-4-9)13(17,18)19/h1-4,10H,5-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWEGSUVABAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

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